(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
The compound “(3E)-3-[2-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE” is a complex organic molecule that features a thiazole ring, a benzoxazinone core, and an ethanesulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the benzoxazinone core, and the introduction of the ethanesulfonyl group. Typical synthetic routes might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Benzoxazinone Core: This can be synthesized through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.
Introduction of the Ethanesulfonyl Group: This can be done via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoxazinone core.
Reduction: Reduction reactions might target the oxo groups or the double bonds in the structure.
Substitution: Various substitution reactions can occur, especially at the thiazole ring and the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, modulating their activity. The thiazole ring and benzoxazinone core could be key pharmacophores, interacting with specific amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[2-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-2-OXOETHYLIDENE]-6-(METHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
- (3E)-3-[2-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-2-OXOETHYLIDENE]-6-(PROPANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the ethanesulfonyl group, which could impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16N2O5S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-ethylsulfonyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H16N2O5S2/c1-4-26(22,23)11-5-6-15-12(7-11)19-13(17(21)24-15)8-14(20)16-9(2)18-10(3)25-16/h5-8,20H,4H2,1-3H3/b14-8- |
InChI Key |
BIZZWXYFCXBHJL-ZSOIEALJSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=C(N=C(S3)C)C)\O |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=C(N=C(S3)C)C)O |
Origin of Product |
United States |
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